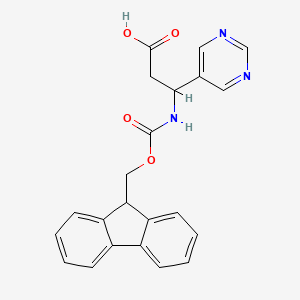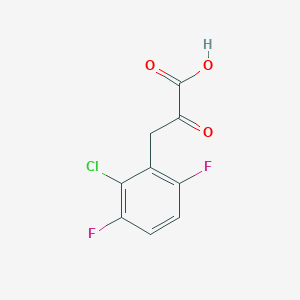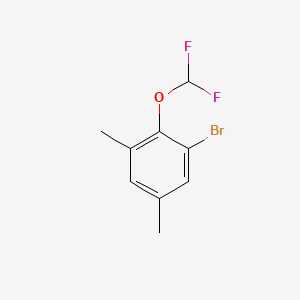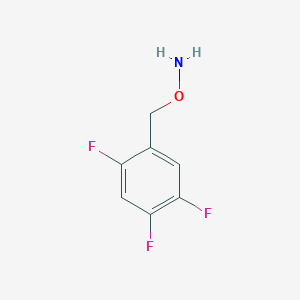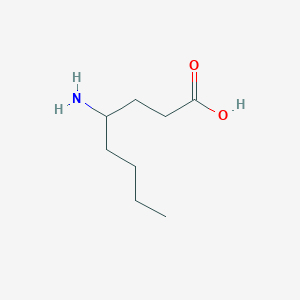
4-aminooctanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-aminooctanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of octanoic acid, where an amino group is attached to the fourth carbon atom of the octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-aminooctanoic acid can be synthesized through several methods:
Amination of Alpha-Bromocarboxylic Acids: This method involves the bromination of octanoic acid to form alpha-bromo-octanoic acid, followed by substitution with ammonia to yield this compound.
Amidomalonate Synthesis: This method involves the alkylation of diethyl acetamidomalonate with a primary alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid.
Reductive Amination of Alpha-Keto Acids: This method involves the treatment of an alpha-keto acid with ammonia and a reducing agent such as sodium borohydride to form the amino acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
4-aminooctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino acids.
Scientific Research Applications
4-aminooctanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-aminooctanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a precursor for the synthesis of bioactive peptides, which exert their effects by binding to specific receptors and modulating biological processes .
Comparison with Similar Compounds
4-aminooctanoic acid can be compared with other similar compounds such as:
Octanoic Acid: A straight-chain saturated fatty acid with similar structural features but lacking the amino group.
2-aminooctanoic Acid: Another amino acid derivative with the amino group attached to the second carbon atom.
8-aminooctanoic Acid: An omega-amino fatty acid with the amino group attached to the eighth carbon atom.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-7(9)5-6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI Key |
BHHSNENRHJXQQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


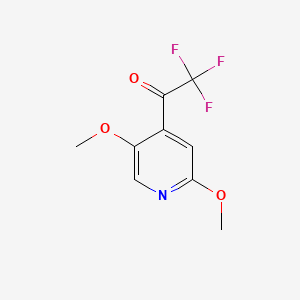

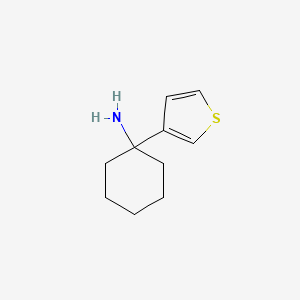
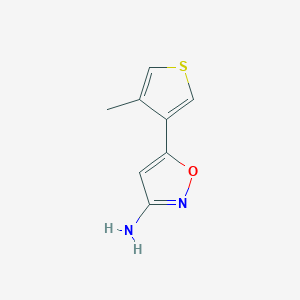
![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
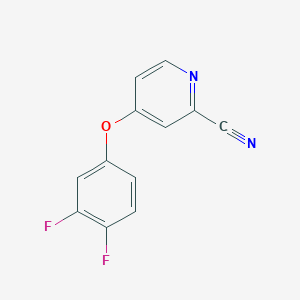
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
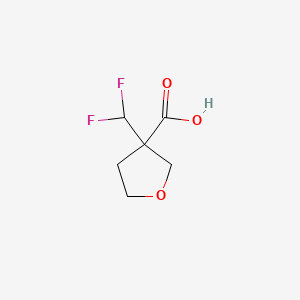
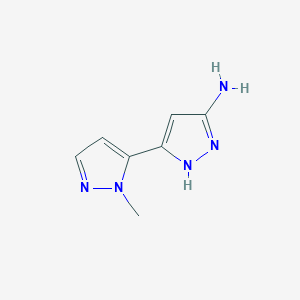
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
